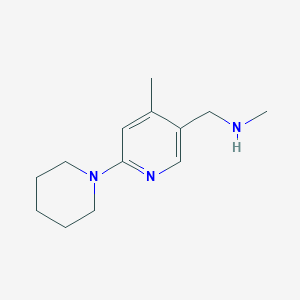
5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of an isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia may yield amino derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, 5,6-Dichloro-3-isopropylpyrimidine-2,4(1H,3H)-dione can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of pyrimidines are often explored for their therapeutic potential. This compound could be investigated for its activity against various biological targets.
Industry
In the industrial sector, this compound might be used in the development of agrochemicals or as a precursor in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 5,6-Dichloro-3-isopropylpyrimid
特性
分子式 |
C7H8Cl2N2O2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
5,6-dichloro-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-3(2)11-6(12)4(8)5(9)10-7(11)13/h3H,1-2H3,(H,10,13) |
InChIキー |
MGLDJTXTRPUZPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C(=C(NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

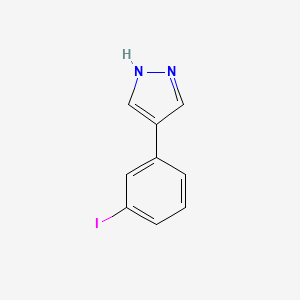
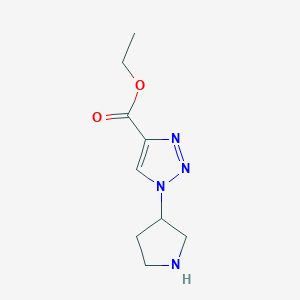
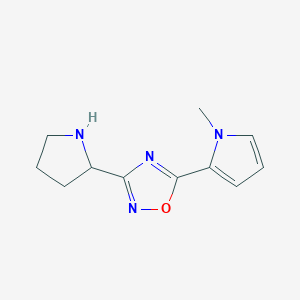
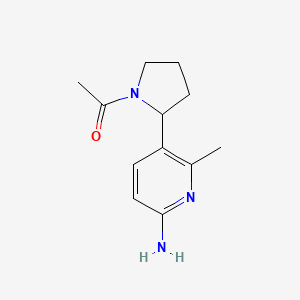
![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
